P-58P, D-520

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

P-58P, D-520 is a synthetic peptide developed by scientists at the University of Tokyo and the University of Tokyo Medical School. It is a small molecule that has been used in laboratory experiments to study the effects of peptides on cellular processes. The peptide is composed of four amino acids, including a cysteine and a tyrosine. It is a highly potent and selective agonist of the G-protein coupled receptor (GPCR) family. It has been used to study the effects of peptides on a variety of cellular processes, including cell proliferation, differentiation, and survival.

Mechanism of Action

P-58P, D-520 binds to the G-protein coupled receptor (this compound) family. This binding activates the receptor, which in turn activates a signaling cascade that leads to changes in cellular processes. The peptide is able to bind to both the this compound and the G-protein, which is responsible for transmitting signals between cells.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase cell proliferation, differentiation, and survival. It has also been shown to increase the expression of certain proteins, such as those involved in cell signaling pathways. It has also been shown to modulate the activity of certain enzymes, such as those involved in the metabolism of lipids and carbohydrates.

Advantages and Limitations for Lab Experiments

P-58P, D-520 has several advantages for laboratory experiments. It is a highly potent and selective agonist of the G-protein coupled receptor (this compound) family, making it an ideal tool for studying the effects of peptides on cellular processes. It is also relatively easy to synthesize and purify, which makes it an attractive option for laboratory experiments. However, it is important to note that this compound is a synthetic peptide and may not have the same biological activity as naturally occurring peptides.

Future Directions

There are a number of potential future directions for the use of P-58P, D-520. It could be used in further studies to investigate the effects of peptides on gene expression, protein synthesis, and cell signaling pathways. It could also be used to study the effects of peptides on the development of cancer, neurological diseases, and other diseases. Additionally, it could be used to study the effects of peptides on the immune system and inflammation. Finally, it could be used to study the effects of peptides on drug metabolism and drug resistance.

Synthesis Methods

P-58P, D-520 is synthesized using solid-phase peptide synthesis. This method involves the coupling of amino acids to a solid support, such as a resin or a bead. The peptide is then cleaved from the support and purified. The peptide can also be synthesized using liquid-phase peptide synthesis. This method involves the coupling of amino acids in a solution to form the peptide.

Scientific Research Applications

P-58P, D-520 has been used in a variety of scientific research applications. It has been used to study the effects of peptides on cell proliferation, differentiation, and survival. It has also been used to investigate the effects of peptides on gene expression, protein synthesis, and cell signaling pathways. It has been used to study the effects of peptides on the development of cancer, neurological diseases, and other diseases.

properties

| { "Design of the Synthesis Pathway": "The synthesis of compound P-58P, D-520 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2,6-difluorobenzaldehyde", "2,4-difluorobenzoyl chloride", "triethylamine", "sodium bicarbonate", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: 4-bromo-2-fluoroaniline is reacted with 2,6-difluorobenzaldehyde in ethanol in the presence of triethylamine to form an intermediate Schiff base.", "Step 2: The Schiff base is then treated with 2,4-difluorobenzoyl chloride in the presence of triethylamine and sodium bicarbonate to form the desired compound.", "Step 3: The crude product is purified by column chromatography using a mixture of diethyl ether and acetic acid as the eluent.", "Step 4: The final product is obtained as a white solid after drying under vacuum." ] } | |

CAS RN |

160911-24-0 |

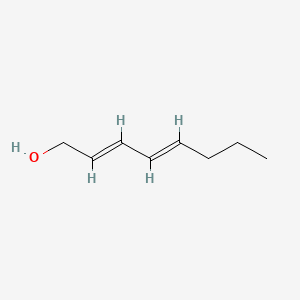

Molecular Formula |

C39H38N2O3S3 |

Molecular Weight |

678.9 |

Purity |

98 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.